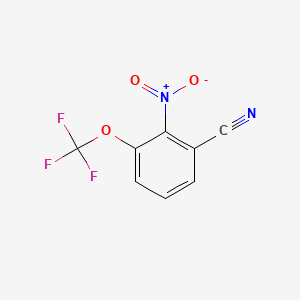
5-(4-Chlorobutoxy)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorobutoxy)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobutoxy)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) at 98% concentration . This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反应分析
Types of Reactions
5-(4-Chlorobutoxy)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core, leading to different structural analogs.
Substitution: The 4-chlorobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups at the 4-position.
科学研究应用
5-(4-Chlorobutoxy)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other quinolinone derivatives with potential biological activities.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Quinolinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-Chlorobutoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets. The quinolinone core can bind to enzymes or receptors, modulating their activity. The 4-chlorobutoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the 4-chlorobutoxy substituent.
5-Methoxyquinolin-2(1H)-one: A similar compound with a methoxy group at the 5-position.
5-(4-Bromobutoxy)quinolin-2(1H)-one: A bromine analog with a 4-bromobutoxy group.
Uniqueness
5-(4-Chlorobutoxy)quinolin-2(1H)-one is unique due to the presence of the 4-chlorobutoxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC 名称 |
5-(4-chlorobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-8-1-2-9-17-12-5-3-4-11-10(12)6-7-13(16)15-11/h3-7H,1-2,8-9H2,(H,15,16) |
InChI 键 |
MZKHBOJUCGWGEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)OCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
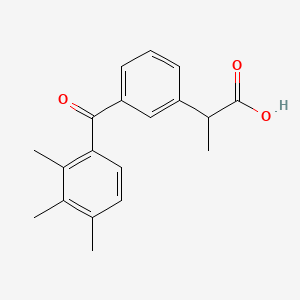

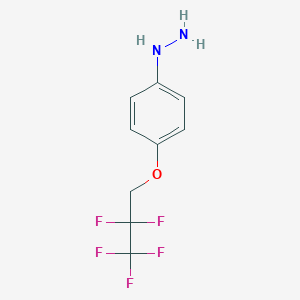
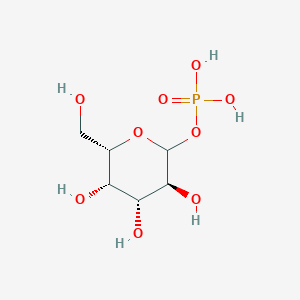
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)

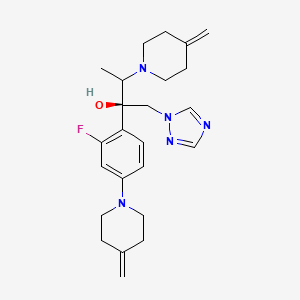
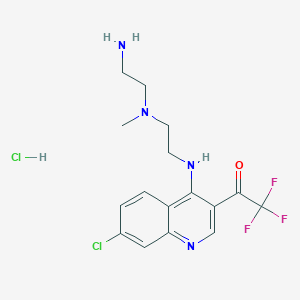
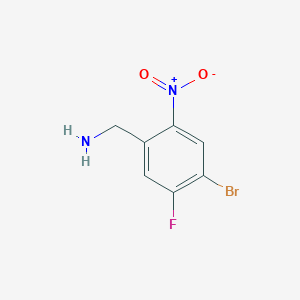
![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)


